

Application Notes and Protocols: Covalent Modification of KRAS G12C using ARS-1620

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. The presence of a cysteine residue in the mutant protein provides a unique opportunity for targeted covalent inhibition. ARS-1620 is a second-generation, potent, and selective covalent inhibitor of KRAS G12C.[1][2] It specifically and irreversibly binds to the cysteine at position 12 of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[2][3][4] This prevents downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, ultimately leading to tumor regression.[1][5] ARS-1620 has demonstrated significant anti-tumor activity in preclinical models and serves as a critical tool for studying KRAS G12C biology and developing novel therapeutics.[2][4]

These application notes provide an overview of the covalent modification of KRAS G12C by ARS-1620, including relevant signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

Data Presentation Quantitative Data Summary for KRAS G12C Inhibitors



Compound	Target	Rate of Covalent Modificatio n (kobs/[I]) (M ⁻¹ s ⁻¹)	Cell Line	IC50 (Cell Viability)	Notes
ARS-1620	KRAS G12C	1,100 ± 200[5]	NCI-H358	~0.1 μM (pERK inhibition)	Orally bioavailable (F >60% in mice).[1][5]
MIA PaCa-2	~0.1 μM (pERK inhibition)	Induces tumor regression in xenograft models.[5]			
ARS-853	KRAS G12C	~110	H358	2.5 μM[1]	Precursor to ARS-1620 with lower potency and poor bioavailability. [1][5]
AMG-510 (Sotorasib)	KRAS G12C	Not explicitly stated, but ~10x more potent than ARS-1620[1]	NCI-H358	~0.006 μM[5]	First FDA- approved KRAS G12C inhibitor.[1]
MIA PaCa-2	~0.009 µM[5]				
MRTX849 (Adagrasib)	KRAS G12C	Not explicitly stated	Not explicitly stated	Not explicitly stated	Potent inhibitor with clinical activity.[1]

Signaling Pathways

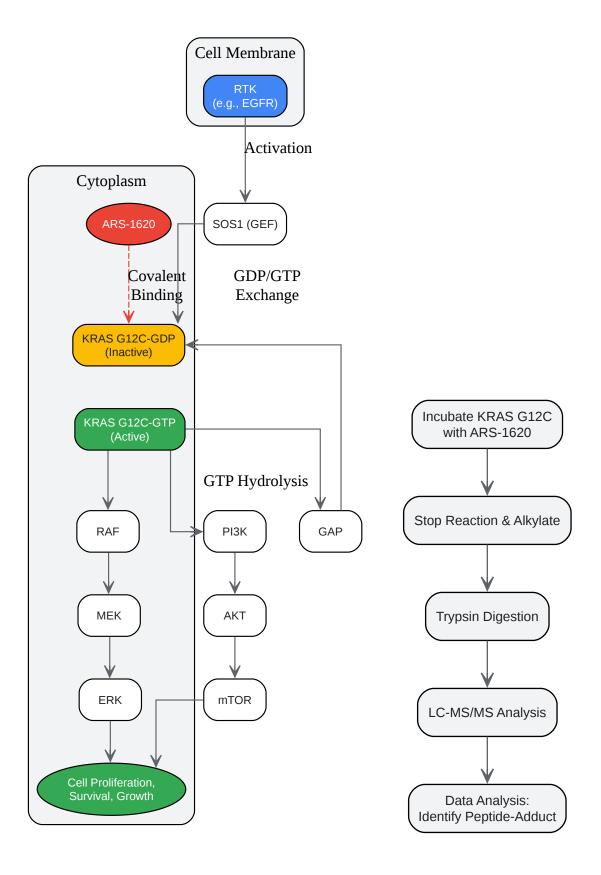


Methodological & Application

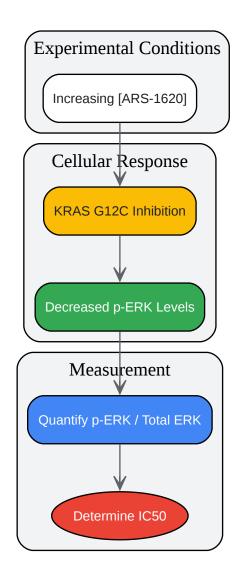
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The primary mechanism of action of ARS-1620 is the inhibition of KRAS G12C-mediated downstream signaling. This is achieved by covalently binding to the mutant cysteine and trapping KRAS in its inactive GDP-bound state.[2][6] This prevents the exchange of GDP for GTP, which is required for KRAS activation and subsequent engagement of downstream effector proteins. The two major signaling cascades affected are the MAPK (RAS-RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway.









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